molecular formula C10H9N3O4 B1607810 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate CAS No. 690631-94-8

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate

Cat. No.: B1607810
CAS No.: 690631-94-8
M. Wt: 235.2 g/mol
InChI Key: DHWYDIOYKLDOLQ-UHFFFAOYSA-N
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Description

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the reaction of 3-aminopyridine with diethyl malonate under basic conditions, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyridine and pyrimidine compounds .

Scientific Research Applications

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different functional groups and biological activities.

    Quinoxaline derivatives: Share a fused ring system but differ in their chemical properties and applications.

    Thiazole derivatives: Contain a different heterocyclic core but exhibit diverse biological activities.

Uniqueness

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-oxo-6-pyridin-3-yl-1H-pyrimidine-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3.H2O/c14-9(15)7-5-12-10(16)13-8(7)6-2-1-3-11-4-6;/h1-5H,(H,14,15)(H,12,13,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWYDIOYKLDOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC(=O)N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384970
Record name AG-G-68336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690631-94-8
Record name AG-G-68336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 2
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 3
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 4
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 5
Reactant of Route 5
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate
Reactant of Route 6
2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate

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